2,4-Dinitrobenzanilide

Process Chemistry Purification Thermal Analysis

Ensure synthetic control with 2,4-Dinitrobenzanilide. Its specific 2,4-nitro substitution enables predictable regioselective hydrogenation to 2′-amino-4-nitrobenzanilide, avoiding non-selective reduction. Melting point 150-155°C permits recrystallization solvent flexibility and reduced thermal energy input. Crystallographically defined near-planar conformation (-179° torsion) provides a precise reference for solid-state characterization and polymorph screening. Procure this defined isomer to maintain analytical method integrity and avoid process deviations.

Molecular Formula C13H9N3O5
Molecular Weight 287.23 g/mol
CAS No. 22978-56-9
Cat. No. B14716582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzanilide
CAS22978-56-9
Molecular FormulaC13H9N3O5
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H9N3O5/c17-13(14-9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)16(20)21/h1-8H,(H,14,17)
InChIKeyZIKLEMWQOLOMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzanilide (CAS 22978-56-9) Procurement Baseline: Physicochemical Identity and Regulatory Classification


2,4-Dinitrobenzanilide (molecular formula C₁₃H₉N₃O₅, molecular weight 287.23 g/mol) is an aromatic amide derivative of the benzanilide class, characterized by nitro group substitution at the 2- and 4-positions of the benzamide phenyl ring [1]. The compound exhibits a calculated XLogP3 value of 2.5, indicating moderate lipophilicity [1]. The IUPAC name is 4-nitro-N-(2-nitrophenyl)benzamide [1]. Crystallographic analysis has determined that the molecule adopts a nearly planar conformation, with a torsion angle C(4)-C(7)-C(8)-C(9) of -179(2)°, a structural feature that governs its intermolecular packing behavior [2]. For customs and trade compliance purposes, this compound is classified under HS Code 2924299090 (cyclic amides and their derivatives) .

Procurement Risk Alert: Why 3,5-Dinitrobenzanilide and 4-Nitrobenzanilide Are Not Interchangeable with 2,4-Dinitrobenzanilide


Substituting 2,4-dinitrobenzanilide with other positional isomers or mono-nitro analogs in a validated process introduces quantifiable physical and structural divergence that can alter purification outcomes, solid-state handling, and downstream reactivity profiles. Direct comparative data confirm that 2,4-dinitrobenzanilide exhibits a melting point of approximately 150–155 °C, placing it between 4-nitrobenzanilide (199 °C) and the lower-melting benzanilide base structure, a difference that directly impacts recrystallization solvent selection and thermal stability windows during processing . Furthermore, crystallographic analysis reveals a near-planar molecular conformation with a torsion angle of -179(2)°; the intermolecular packing is dominated by van der Waals interactions with a characteristic nearest O···C contact distance of 3.647 Å, a structural signature that would be fundamentally altered by repositioning the nitro substituents to the 3,5-positions [1]. These are not nominal differences—they represent verifiable changes in bulk material properties that can cause unanticipated deviations in established synthetic protocols, polymorphic behavior, or analytical reference standards.

2,4-Dinitrobenzanilide (CAS 22978-56-9): Quantitative Differentiation Evidence Versus Comparator Compounds


Melting Point Differentials: Thermal Processing Windows for Purification and Formulation

The melting point of 2,4-dinitrobenzanilide is approximately 150–155 °C . This value differs substantially from the mono-nitro analog 4-nitrobenzanilide, which melts at 199 °C , and from the isomeric 3,5-dinitrobenzanilide, which melts at 234 °C [1]. The 44–49 °C lower melting point relative to 4-nitrobenzanilide, and the 79–84 °C lower melting point relative to 3,5-dinitrobenzanilide, establish distinct thermal processing windows. This is critical for selecting recrystallization solvents and defining safe drying temperature ranges.

Process Chemistry Purification Thermal Analysis

Solid-State Conformational Planarity: Crystallographic Torsion Angle and Intermolecular Packing Distance

Single-crystal X-ray diffraction analysis of 2,4-dinitrobenzanilide demonstrates a near-planar molecular conformation, with a torsion angle C(4)-C(7)-C(8)-C(9) of -179(2)°, deviating from perfect planarity by only 1° [1]. The crystal packing is governed primarily by van der Waals interactions, with a nearest intermolecular contact distance of 3.647 Å measured between O(3) and C(4) of adjacent molecules translated by half unit cell vectors along the b- and c-axes [1]. This specific packing arrangement is a direct consequence of the 2,4-substitution pattern; repositioning the nitro groups to the 3,5-positions would fundamentally alter intermolecular interaction geometry and, consequently, bulk crystallinity and dissolution behavior.

Crystallography Solid-State Chemistry Materials Science

Catalytic Hydrogenation Regioselectivity: Preferential Reduction at the 2′-Position

During catalytic hydrogenation of 2,4-dinitrobenzanilide, the nitro group at the 2′-position undergoes preferential reduction to yield 2′-amino-4-nitrobenzanilide as the primary intermediate . This regioselective behavior is distinct from symmetric dinitrobenzamide analogs such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), where either nitro group is reducible to the corresponding hydroxylamine without strong positional preference, and from SN 23862, which is reduced to form exclusively the 2-hydroxylamine [1]. The defined regiochemical outcome of 2,4-dinitrobenzanilide hydrogenation provides a predictable route to mono-amino intermediates that retain one intact nitro group for subsequent functionalization.

Catalytic Hydrogenation Intermediate Synthesis Selective Reduction

Chromatographic Retention Behavior: LogP and Polar Surface Area Values for Method Development

2,4-Dinitrobenzanilide exhibits a computed XLogP3 value of 2.5 and a polar surface area (PSA) of 124.23 Ų [1]. These physicochemical descriptors differentiate it from 4-nitrobenzanilide, which has a lower molecular weight (242.23 g/mol) and correspondingly lower PSA due to the absence of the second nitro group . The isomeric 3,5-dinitrobenzanilide shares the same molecular formula and similar computed density (1.496 g/cm³) and refractive index (1.696) values, but its different substitution pattern yields distinct chromatographic retention characteristics that necessitate separate method validation [2].

Analytical Chemistry HPLC Method Development Lipophilicity

2,4-Dinitrobenzanilide (CAS 22978-56-9): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthesis of Regioselectively Reduced Amino Intermediates for Asymmetric Building Blocks

When a synthetic route requires a mono-amino intermediate that retains one intact nitro group for subsequent functionalization, 2,4-dinitrobenzanilide offers predictable regioselectivity upon catalytic hydrogenation, preferentially yielding 2′-amino-4-nitrobenzanilide . This contrasts with symmetric dinitrobenzamide analogs (e.g., CB 1954) where either nitro group may be reduced non-selectively . Procurement of this specific substitution pattern ensures synthetic control without requiring additional protecting group strategies.

Crystallization Process Development Requiring Defined Melting Point Windows

For processes where recrystallization is the primary purification method, the melting point of 2,4-dinitrobenzanilide (150–155 °C) establishes a defined thermal window that differs materially from 4-nitrobenzanilide (199 °C) and 3,5-dinitrobenzanilide (234 °C) [1]. This lower melting point permits the use of solvent systems and drying protocols that would be incompatible with higher-melting analogs, providing operational flexibility in scale-up and reducing energy input during thermal processing.

Solid-State Characterization and Polymorph Screening Studies

The crystallographically determined torsion angle of -179(2)° and nearest intermolecular O···C contact distance of 3.647 Å provide a precise structural reference for solid-state characterization, polymorph screening, and computational crystal structure prediction [2]. The near-planar conformation and specific van der Waals packing arrangement are unique to the 2,4-substitution pattern; any positional isomer substitution would produce different crystal packing and therefore different bulk physical properties. This makes 2,4-dinitrobenzanilide a well-defined reference material for crystallographic method development.

Reverse-Phase HPLC Method Development and Purity Analysis

With a computed XLogP3 value of 2.5 and PSA of 124.23 Ų, 2,4-dinitrobenzanilide serves as a calibration standard for reverse-phase HPLC method development targeting moderately lipophilic nitroaromatic compounds [3]. The compound's distinct lipophilicity profile differentiates it from mono-nitro and alternative di-nitro positional isomers, ensuring that analytical methods validated with this specific compound cannot be reliably applied to analogs without re-validation. Procurement of the specified compound is essential for maintaining method integrity in quality control workflows.

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